molecular formula C16H22N2O4 B12332884 1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12332884
M. Wt: 306.36 g/mol
InChI Key: ZQXXBLADSLNAAT-SNAWJCMRSA-N
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Description

1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a chalcone-derived structure, featuring a piperazine moiety linked to a 3,4,5-trimethoxyphenyl ring system through a prop-2-en-1-one bridge. The 3,4,5-trimethoxyphenyl group is a privileged pharmacophore known to be present in ligands that interact with tubulin, suggesting potential applications for this compound as a candidate in cancer research, particularly in the investigation of anti-mitotic and anti-angiogenic agents. The piperazine ring is a common feature in bioactive molecules, often contributing to solubility and allowing for extensive structure-activity relationship (SAR) studies through functionalization. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex target molecules. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the specific product documentation for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

(E)-1-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H22N2O4/c1-20-13-10-12(11-14(21-2)16(13)22-3)4-5-15(19)18-8-6-17-7-9-18/h4-5,10-11,17H,6-9H2,1-3H3/b5-4+

InChI Key

ZQXXBLADSLNAAT-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCNCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Microwave-Assisted Perkin Reaction

The synthesis begins with the formation of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid via a Perkin reaction.

  • Reagents : 3,4,5-Trimethoxybenzaldehyde, acetic anhydride, sodium acetate.
  • Conditions : Microwave irradiation (150–200 W, 10–15 min) under solvent-free conditions.
  • Yield : 75–85%.

Mechanism :
The reaction proceeds through base-catalyzed aldol condensation, followed by dehydration to form the α,β-unsaturated carboxylic acid. Microwave irradiation enhances reaction kinetics, reducing time from hours to minutes.

Piperazine Coupling Using DCC or Mukaiyama’s Reagent

The acrylic acid is coupled with piperazine using activating agents:

  • Method A : Dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0–5°C for 12 h.
  • Method B : Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) in DCM with triethylamine (TEA).
  • Workup : The crude product is purified via flash chromatography (ethyl acetate:DCM, 1:2).
  • Yield : 60–70%.

Key Data :

Parameter Method A (DCC) Method B (Mukaiyama)
Reaction Time 12 h 6 h
Purity (HPLC) >95% >97%
Scalability ≤50 g ≤100 g

Acyl Chloride Intermediate Route

Formation of Cinnamoyl Chloride

(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

  • Conditions : Reflux in SOCl₂ (5 equiv) for 2 h under anhydrous conditions.
  • Yield : 90–95%.

Piperazine Aminolysis

The acyl chloride reacts with piperazine in glacial acetic acid and DCM:

  • Molar Ratio : 1:1.2 (acyl chloride:piperazine).
  • Conditions : Stirring at 25°C for 4 h, followed by neutralization with NaOH (pH 7–9).
  • Purification : Column chromatography (DCM:methanol, 50:1).
  • Yield : 65–75%.

Advantages :

  • Avoids carbodiimide-based coupling agents.
  • Suitable for gram-scale synthesis.

One-Pot Enaminone Formation

Direct Condensation with DMF-DMA

Dimethylformamide dimethylacetal (DMF-DMA) facilitates enaminone formation without isolating intermediates:

  • Reagents : 1-(3,4,5-Trimethoxyphenyl)propan-1-one, DMF-DMA.
  • Conditions : Reflux at 120°C for 10 h under solvent-free conditions.
  • Yield : 80–85%.

Mechanism :
DMF-DMA acts as both a condensing agent and formaldehyde equivalent, enabling sequential Knoevenagel condensation and piperazine incorporation.

Catalytic Asymmetric Synthesis

Chiral Salen-Cobalt Complex Mediated Resolution

For enantiomerically pure derivatives, hydrolytic kinetic resolution (HKR) is employed:

  • Catalyst : (R,R)-salen-cobalt(III) complex (0.5 mol%).
  • Substrate : Racemic epoxide intermediate derived from 3,4,5-trimethoxycinnamaldehyde.
  • Conditions : H₂O/THF (1:1), 25°C, 24 h.
  • Yield : 45–50% (ee >98%).

Application :
This method is critical for producing enantiopure analogs for structure-activity relationship (SAR) studies.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.42 (d, J = 15.3 Hz, 1H), 7.16 (d, J = 15.3 Hz, 1H), 7.02 (s, 2H), 3.81 (s, 6H), 3.67 (s, 3H), 3.58 (m, 4H), 2.74 (m, 4H).
  • LC-MS : [M + H]⁺ 307.3.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm).
  • Melting Point : 81.2–82.5°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Perkin + DCC 60–70 95 Moderate High
Acyl Chloride Route 65–75 97 High Moderate
One-Pot Enaminone 80–85 98 Low Low
Asymmetric Synthesis 45–50 99 Low Very High

Industrial Considerations

  • Cost Drivers : Piperazine (∼$200/kg) and DMF-DMA (∼$150/L) contribute significantly to production costs.
  • Green Chemistry : Solvent-free microwave methods reduce waste and energy consumption.

Challenges and Optimization

  • Byproduct Formation : Dimethylamine release in DMF-DMA routes necessitates scrubbers.
  • Piperazine Handling : Hygroscopic nature requires anhydrous conditions during coupling.
  • Scale-Up : Mukaiyama’s reagent offers better scalability than DCC due to milder conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The double bond in the enone can be reduced to form saturated ketones or alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been investigated for its anticancer properties due to its ability to inhibit cell proliferation. Studies indicate that it may disrupt microtubule dynamics, leading to apoptosis in cancer cells. The compound has shown potential in:

  • Inducing G2/M cell cycle arrest.
  • Activating apoptotic pathways.

In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its role as a microtubule-destabilizing agent similar to other known anticancer drugs.

Pharmaceutical Development

The compound serves as a promising lead for drug development in oncology. Its structural characteristics allow for further modifications to enhance efficacy and selectivity against different cancer types. Research indicates that derivatives of this compound may possess improved biological activities compared to the parent structure.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

  • In vitro Studies : Research has shown that this compound effectively inhibits the proliferation of cancer cells such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values indicate potent activity at low concentrations .
  • Molecular Modeling : Computational studies suggest favorable interactions with tubulin, supporting experimental findings regarding its mechanism of action .
  • Potential Modifications : Ongoing research aims to modify the compound's structure to enhance selectivity and reduce side effects associated with current chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The enone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

The trimethoxyphenyl group in Compound 3g can be replaced with other aryl substituents, altering bioactivity:

Compound Aromatic Substituent Melting Point (°C) Yield (%) Key Biological Activity Reference
3g 3,4,5-Trimethoxyphenyl 81.2–82.5 62 Anticancer intermediate
3d p-Tolyl 77.8–78.4 75 Not specified
3e 4-(Trifluoromethyl)phenyl 83.1–83.3 76 Enhanced lipophilicity
3f 4-Methoxyphenyl 79.2–80.4 83 Improved solubility
5a,b (from ) 4-Chlorophenyl + sulfonyl N/A N/A Antiproliferative (IC50: 0.36–7.08 µM)

Key Insights :

  • Polar substituents (e.g., methoxy in 3f ) improve solubility but may reduce cellular uptake .

Analogues with Modified Piperazine Linkers

Piperazine derivatives with additional functional groups exhibit varied mechanisms:

Compound Structural Modification Activity Profile Reference
Compound 3g Unmodified piperazine Intermediate for vasodilators
13 () 4-(p-Tolyl)piperazine + hydroxy Antitumor (specific IC50 not reported)
19 () 4-(4-Chlorobenzyl)piperazine Enhanced cytotoxicity (IC50 data pending)
Cinepazide maleate Pyrrolidine-piperazine hybrid Vasodilation, calcium channel blocking

Key Insights :

  • Bulky substituents on piperazine (e.g., 19 ) improve receptor selectivity but may complicate synthesis .
  • Hybrids like cinepazide maleate leverage piperazine’s flexibility for diverse pharmacological actions .

Analogues with Propenone Chain Modifications

Replacing the propenone linker or modifying its geometry impacts bioactivity:

Compound Modification Activity/Property Reference
Compound 3g (E)-configuration Optimal for planar binding
XVI () Cyclized pyrimidine-thione Anticancer, antioxidant
ETTC () Triethoxyphenyl + propenone Apoptosis induction in liver cancer

Key Insights :

  • The (E)-configuration in 3g ensures optimal π-π stacking with biological targets .
  • Cyclization (e.g., XVI ) reduces conformational flexibility but may increase metabolic stability .

Mechanistic and Pharmacological Comparisons

Anticancer Activity

  • Compound 3g : Acts as a precursor for antitumor agents but requires structural optimization for direct activity .
  • ETTC (): Demonstrates potent pro-apoptotic effects in hepatocellular carcinoma via mitochondrial pathway modulation .
  • 5a,b (): Shows nanomolar IC50 values against lung, breast, and colon cancers, attributed to sulfonyl piperazine’s tubulin-binding affinity .

Metabolic and Anti-inflammatory Effects

  • Compound 3g : Indirect role in glucose metabolism via cinepazide derivatives .
  • Compound 3a (): Exhibits antioxidant and anti-inflammatory activity comparable to 5-fluorouracil .

Biological Activity

1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : (E)-1-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • InChI Key : ZQXXBLADSLNAAT-SNAWJCMRSA-N

Synthesis

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in an organic solvent like ethanol or methanol under reflux conditions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For example, studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
MGC-8030.4 ± 0.1
BGC-8230.8 ± 0.2
SGC-79010.6 ± 0.3

The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase by targeting tubulin polymerization .

Antimicrobial Activity

Additionally, the compound has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent . The specific mechanisms are thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Electrophilic Nature : The enone group acts as an electrophile, which can react with nucleophilic sites in proteins and enzymes.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Signaling Pathway Modulation : The compound can modulate signaling pathways that are crucial for cell survival and proliferation .

Case Studies

Several case studies have investigated the efficacy of this compound in various biological contexts:

Study on Cancer Cell Lines

A notable study explored the effects of this compound on human gastric carcinoma cell lines (BGC-823 and MGC-803). The results demonstrated a dose-dependent inhibition of cell growth with significant apoptotic effects observed through caspase activation assays .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

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